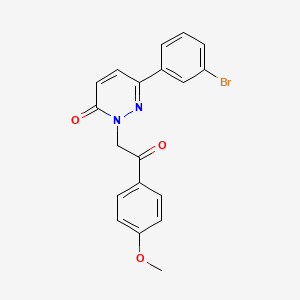
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neuroprotection, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In antiviral activity, it has been found to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one are dependent on the specific research application. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. In neuroprotection, it has been shown to reduce oxidative stress and inflammation, leading to improved neuronal function and survival. In antiviral activity, it has been found to inhibit viral replication, leading to a reduction in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one. One direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, particularly in relation to its effects on different signaling pathways. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in water, making it a more useful tool for scientific research.
Méthodes De Synthèse
The synthesis of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one involves the condensation of 3-bromoaniline and 4-methoxybenzoyl chloride, followed by cyclization with 2-(2-oxoethyl)malononitrile in the presence of potassium carbonate. The resulting compound is then purified using column chromatography to obtain the desired product. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
Applications De Recherche Scientifique
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one has been used in various scientific research applications, including cancer research, neuroprotection, and antiviral activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, it has been found to protect against oxidative stress and inflammation, and in antiviral activity, it has been shown to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-25-16-7-5-13(6-8-16)18(23)12-22-19(24)10-9-17(21-22)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBWRRQQYURNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

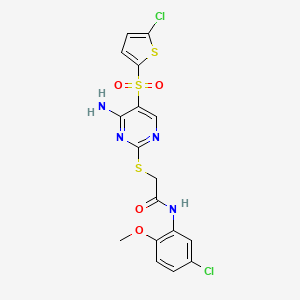
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
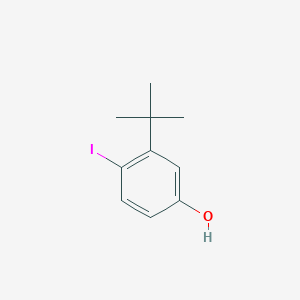
![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)
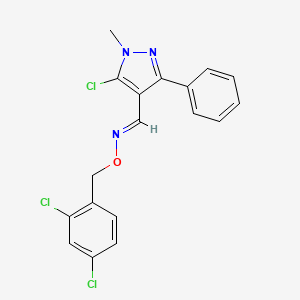
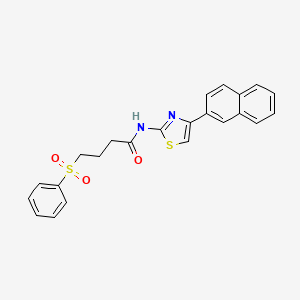
![3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2790689.png)

![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N~4~-benzyl-N~4~-methyl-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2790694.png)
![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2790700.png)